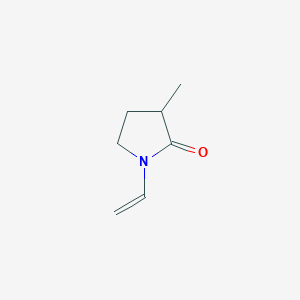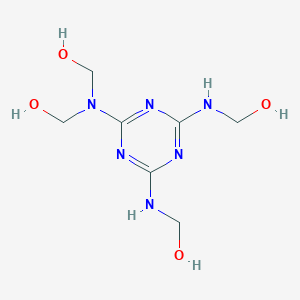![molecular formula C5H5N5 B095578 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 16208-56-3](/img/structure/B95578.png)
2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the family of triazolopyrimidines and has a unique structure that makes it an attractive target for drug discovery.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are involved in various cellular processes. This inhibition leads to the disruption of normal cellular functions, ultimately resulting in the death of the target cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine can affect various biochemical and physiological processes in the body. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. This makes it a valuable tool for studying the mechanisms of action of these diseases and for developing new drugs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also investigating the potential use of this compound in the treatment of other diseases, such as Alzheimer's and Parkinson's. In addition, the mechanisms of action and toxicity of this compound are still not fully understood, and further research is needed in these areas.
Métodos De Síntesis
The synthesis of 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine can be achieved through various methods. One of the most commonly used methods involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with methyl isocyanate in the presence of a catalyst such as triethylamine. This reaction produces the desired compound in good yields and purity.
Aplicaciones Científicas De Investigación
2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antifungal, antiviral, and anticancer activities. In addition, this compound has been investigated for its potential use as a scaffold for the development of new drugs.
Propiedades
Número CAS |
16208-56-3 |
|---|---|
Nombre del producto |
2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine |
Fórmula molecular |
C5H5N5 |
Peso molecular |
135.13 g/mol |
Nombre IUPAC |
2-methyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C5H5N5/c1-10-8-4-2-6-3-7-5(4)9-10/h2-3H,1H3 |
Clave InChI |
QSFZKIMFGVIDLY-UHFFFAOYSA-N |
SMILES |
CN1N=C2C=NC=NC2=N1 |
SMILES canónico |
CN1N=C2C=NC=NC2=N1 |
Sinónimos |
2H-1,2,3-Triazolo[4,5-d]pyrimidine, 2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)

![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)









